1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Description
1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one is a synthetic small molecule featuring a piperazine core substituted with a 1,3-benzoxazole heterocycle at the 4-position and an acryloyl group (prop-2-en-1-one) at the 1-position. This compound belongs to a class of piperazine-acryloyl derivatives, which are of interest in medicinal chemistry due to their versatility in targeting enzymes and receptors via Michael addition or hydrogen bonding .
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-13(18)16-7-9-17(10-8-16)14-15-11-5-3-4-6-12(11)19-14/h2-6H,1,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXLNUBHOXGFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step procedures. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzoxazole derivative with piperazine in the presence of a suitable base.
Attachment of Prop-2-en-1-one Moiety:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole or piperazine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one exhibits notable anticancer activity. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Activation of intrinsic pathway |
A detailed study demonstrated that treatment with this compound led to a significant increase in sub-G1 phase cells in flow cytometry analyses, indicating a strong apoptotic effect on cancer cells.
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. Its structural components enhance lipophilicity, improving membrane permeability and bioactivity against pathogens like Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Effect |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Inhibition of growth |
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications. Compounds containing piperazine rings have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to clarify these effects specifically for this compound.
Case Study 1: Anticancer Mechanism
In a study focusing on the anticancer efficacy of derivatives similar to this compound, researchers utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. The findings indicated that the compound induces apoptosis via the intrinsic pathway, significantly affecting cancer cell viability.
Case Study 2: Antimicrobial Efficacy
A comparative analysis involving various benzoxazole derivatives demonstrated that this compound exhibits potent antimicrobial effects. The study highlighted the structure–activity relationship (SAR) that correlates specific functional groups with enhanced antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Benzoxazole vs. In contrast, benzodioxol derivatives (e.g., ) feature an electron-rich dioxolane ring, which may alter binding affinity or solubility.
- Simpler phenyl or unsubstituted piperazine analogs () may exhibit improved pharmacokinetic profiles.
Biological Activity
1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure features a benzoxazole moiety linked to a piperazine ring, which is known to influence its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 256.31 g/mol. The compound exhibits moderate lipophilicity as indicated by its logP value of approximately 2.14, making it suitable for membrane permeability studies and potential oral bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N3O |
| Molecular Weight | 256.31 g/mol |
| LogP | 2.14 |
| Polar Surface Area | 36.92 Ų |
| Hydrogen Bond Acceptors | 5 |
Antitumor Activity
Recent studies have explored the antitumor potential of benzoxazole derivatives, including this compound. In vitro assays indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a structure–activity relationship (SAR) analysis revealed that the presence of the benzoxazole ring enhances the antiproliferative activity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. Studies on related piperazine derivatives suggest that modifications to the piperazine ring can lead to enhanced anticonvulsant activity through mechanisms involving modulation of neurotransmitter systems .
Antimicrobial Activity
Benzoxazole derivatives have shown promise as antimicrobial agents. Preliminary data indicate that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections caused by resistant strains.
Case Study 1: Antitumor Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines using an MTT assay. The results demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to control treatments.
Case Study 2: Anticonvulsant Screening
A separate investigation focused on the anticonvulsant effects of this compound using the maximal electroshock seizure (MES) test in mice. The compound displayed protective effects at doses of 30 mg/kg and above, suggesting its potential utility in managing seizure disorders.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one, and how are intermediates characterized?
- Methodology : The synthesis typically involves coupling a benzoxazole-piperazine precursor with a propenone moiety via nucleophilic substitution or condensation. For example:
React 1,3-benzoxazol-2-yl-piperazine with acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterization : Confirm intermediates using ¹H/¹³C NMR (e.g., vinyl proton signals at δ 6.5–7.5 ppm for the α,β-unsaturated ketone), IR (C=O stretch ~1640–1680 cm⁻¹), and HRMS (exact mass matching the molecular formula) .
Q. How can the molecular structure of this compound be confirmed using crystallographic methods?
- Methodology :
Grow single crystals via slow evaporation in solvents like DCM/methanol.
Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
Solve the structure using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares).
- Key parameters : Check for planar geometry of the α,β-unsaturated ketone (C=C-O torsion angle ~0°) and piperazine chair conformation. Hydrogen bonding (e.g., C–H⋯O interactions) stabilizes the crystal lattice .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed to optimize biological activity?
- Methodology :
Synthesize analogs with substitutions on the benzoxazole (e.g., electron-withdrawing groups at the 5-position) or piperazine (e.g., sulfonyl or aryl groups).
Test cytotoxicity (MTT assay) and target binding (e.g., kinase inhibition assays).
- Data interpretation : Compare IC₅₀ values to identify trends. For example, electron-deficient benzoxazoles may enhance DNA intercalation, while bulky piperazine substituents could improve selectivity .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structural validation?
- Methodology :
Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to confirm proton-carbon correlations.
Re-examine crystallographic refinement parameters (e.g., thermal displacement factors, occupancy ratios) to detect disorder or solvent effects.
- Example : Discrepancies in vinyl proton coupling constants (NMR) vs. C=C bond length (X-ray) may arise from dynamic effects in solution vs. static crystal packing .
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Methodology :
Use Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry.
Monitor reactions via TLC or LC-MS to detect byproducts (e.g., dimerization of the α,β-unsaturated ketone).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
